molecular formula C9H15NO2 B13300668 Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate

Cat. No.: B13300668
M. Wt: 169.22 g/mol
InChI Key: ZXFYNGMKCCVHOD-SOFGYWHQSA-N
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Description

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C₉H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1-methylpyrrolidine under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include ethyl acetoacetate, 1-methylpyrrolidine, and a suitable base such as sodium ethoxide.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their potential as drug candidates.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate
  • Ethyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate

Uniqueness

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h6H,3-5,7H2,1-2H3/b8-6+

InChI Key

ZXFYNGMKCCVHOD-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCN(C1)C

Canonical SMILES

CCOC(=O)C=C1CCN(C1)C

Origin of Product

United States

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